molecular formula C16H21NO6 B12591971 4-(tert-Butoxycarbonylamino)benzylidenediacetate CAS No. 428442-03-9

4-(tert-Butoxycarbonylamino)benzylidenediacetate

Cat. No.: B12591971
CAS No.: 428442-03-9
M. Wt: 323.34 g/mol
InChI Key: VPAXNUVMKNLGSW-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonylamino)benzylidenediacetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzylidene diacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)benzylidenediacetate typically involves the protection of an amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst . The benzylidene diacetate moiety can be introduced through a condensation reaction with benzaldehyde derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)benzylidenediacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, aldehydes, benzyl derivatives, and various substituted benzylidene compounds.

Scientific Research Applications

4-(tert-Butoxycarbonylamino)benzylidenediacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonylamino)benzylidenediacetate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxycarbonylamino)benzylidenediacetate is unique due to its combination of a Boc-protected amino group and a benzylidene diacetate moiety. This structure provides specific reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

428442-03-9

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

[acetyloxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl] acetate

InChI

InChI=1S/C16H21NO6/c1-10(18)21-14(22-11(2)19)12-6-8-13(9-7-12)17-15(20)23-16(3,4)5/h6-9,14H,1-5H3,(H,17,20)

InChI Key

VPAXNUVMKNLGSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

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